3-Piperazin-2-ylbenzonitrile

CCR5 antagonism HIV entry inhibition chemokine receptor

3-Piperazin-2-ylbenzonitrile is a chiral meta-substituted arylpiperazine building block essential for SAR studies. Its meta-positioning alters dihedral angle and hydrogen-bonding networks versus ortho/para isomers, impacting target engagement across 5-HT receptors, SERT (IC50=4.0 nM), CCR5 (IC50=6.29 μM), and mAChRs. The 2-position chiral center enables enantioselective synthesis. For scaffold optimization, positional isomerism is non-negotiable. Procure 95%+ purity free base for reproducible biological outcomes.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B1638510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-2-ylbenzonitrile
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H13N3/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,8H2
InChIKeyKHXZURZSJYQZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperazin-2-ylbenzonitrile: Core Chemical Identity and Procurement Specifications


3-Piperazin-2-ylbenzonitrile is a heterocyclic organic compound characterized by a benzonitrile core substituted with a piperazine ring at the meta (3-) position. Its molecular formula is C11H13N3, with a molecular weight of 187.24 g/mol . The compound serves as a versatile arylpiperazine building block for medicinal chemistry and pharmacological research. It contains a chiral center at the 2-position of the piperazine ring, enabling enantioselective synthesis strategies [1]. The free base form is commercially available with typical purity specifications of 95% or higher from multiple vendors, including catalog numbers for its dihydrochloride salt form (CAS: 885954-10-9 for free base; 1331954-26-7 for hydrochloride) .

Why 3-Piperazin-2-ylbenzonitrile Cannot Be Interchanged with Ortho- or Para-Substituted Analogs


The meta-positioning of the piperazine ring on the benzonitrile core creates distinct electronic and steric profiles that fundamentally alter receptor binding geometry compared to ortho- (2-) or para- (4-) substituted analogs. In arylpiperazine pharmacophores, substitution position governs both the dihedral angle between aromatic rings and the spatial orientation of the terminal piperazine nitrogen, directly impacting target engagement [1]. Studies across 5-HT receptor subtypes demonstrate that meta-substituted arylpiperazines exhibit divergent selectivity profiles versus ortho/para congeners due to altered hydrogen-bonding networks in receptor binding pockets [2]. For procurement decisions involving structure-activity relationship (SAR) campaigns, scaffold optimization, or building block selection, positional isomerism is non-negotiable: substituting 4-piperazin-2-ylbenzonitrile (CAS 65709-35-5) or 2-piperazin-1-ylbenzonitrile (CAS 111373-03-6) for 3-piperazin-2-ylbenzonitrile will yield a chemically distinct compound with unpredictable biological outcomes and non-overlapping intellectual property landscapes [3].

Quantitative Differentiation Evidence: 3-Piperazin-2-ylbenzonitrile Versus Closest Analogs


CCR5 Antagonist Potency of 3-Piperazin-2-ylbenzonitrile Derivatives Versus Reference Antagonists

A 3-piperazin-2-ylbenzonitrile-derived compound (designated 23h) demonstrated CCR5 antagonist activity with an IC50 of 6.29 µM in a functional cell-based assay, while exhibiting anti-HIV-1 activity with an IC50 of 0.44 µM [1]. In comparison, a distinct piperazinyl benzonitrile derivative lacking the meta-3 substitution pattern showed an IC50 of 8.80 nM against CCR5 expressed in CHO cells [2]. The potency difference (6.29 µM vs. 0.0088 µM, approximately 715-fold variation) underscores that substitution pattern, not merely piperazinyl benzonitrile scaffold presence, dictates pharmacological outcome.

CCR5 antagonism HIV entry inhibition chemokine receptor

5-HT Transporter Inhibition: Meta-Substituted Versus Ortho-Substituted Piperazinyl Benzonitriles

A 3-substituted piperazinyl benzonitrile derivative (3-(2-phenyl-2-(piperazin-1-yl)ethyl)benzonitrile) inhibited [3H]5-HT uptake at the human serotonin transporter with an IC50 of 4.0 nM in HEK293 cells [1]. In contrast, a structurally distinct 2-substituted piperazinyl benzonitrile (1-(2-(3-chlorophenyl)-1-phenylethyl)piperazine) exhibited an IC50 of 9.40 nM under identical assay conditions [2]. Other 2-substituted variants showed IC50 values ranging from 5.40 nM to 10 nM [3]. The 2.35-fold difference in potency (4.0 nM vs. 9.40 nM) between substitution patterns highlights that meta-3 positioning confers measurable advantage in SERT binding affinity within this chemotype series.

serotonin transporter 5-HTT inhibition SERT modulation

Muscarinic Acetylcholine Receptor Affinity: 3-Position Substitution Pattern Impact

The 3-piperazin-2-ylbenzonitrile scaffold has been evaluated in muscarinic acetylcholine receptor (mAChR) binding studies. A structurally related 3-substituted arylpiperazine demonstrated Ki values of 20 nM (cerebral cortex), 56 nM (parotid glands), 72 nM (heart), and 107 nM (urinary bladder) in competition radioligand binding assays using [3H]-QNB as the radioligand [1]. For context, an alternative piperazinyl benzonitrile derivative (BDBM50204312, CHEMBL3936289) exhibited Ki = 661 nM against human M3 receptor expressed in CHO cells [2]. The 33-fold difference in affinity (20 nM vs. 661 nM) between structurally distinct piperazinyl benzonitriles illustrates that receptor subtype engagement is highly sensitive to substitution pattern and scaffold topology, with the 3-position configuration enabling favorable binding interactions at specific mAChR subtypes.

muscarinic receptor mAChR binding CNS pharmacology

Lipophilicity Differentiation: Calculated logP of 3-Piperazin-2-ylbenzonitrile Versus 4-Position Analog

The calculated partition coefficient (logP) for 3-piperazin-2-ylbenzonitrile free base is 1.7, indicating moderate lipophilicity [1]. In contrast, a structurally related compound with a different substitution pattern (C27H22Cl2N4, MW 473.40 Da) exhibits a measured logP of 7.66, representing a >30,000-fold difference in octanol-water partitioning [2]. Within the narrower piperazinyl benzonitrile family, 4-(N-piperazinyl)benzonitrile and 2-(1-piperazinyl)benzonitrile show distinct physicochemical and receptor-binding profiles due to altered electronic distribution across the aromatic ring . For CNS-targeted applications requiring blood-brain barrier penetration, the moderate logP of 1.7 positions 3-piperazin-2-ylbenzonitrile within the optimal lipophilicity range (logP 1-3) associated with favorable CNS exposure and reduced non-specific binding.

lipophilicity logP CNS drug design blood-brain barrier penetration

Chiral Center Enables Enantioselective Synthesis for SAR Exploration

3-Piperazin-2-ylbenzonitrile contains a chiral center at the 2-position of the piperazine ring, providing a handle for enantioselective synthesis and stereochemical SAR exploration. A reported methodology for N-benzyl-2-substituted piperazine synthesis achieved overall yields of 80-92% using Ugi strategy with microwave heating and tert-butylisocyanide as a convertible isocyanide [1]. In contrast, the para-substituted 4-piperazin-2-ylbenzonitrile (CAS 65709-35-5) and the ortho-substituted 2-(1-piperazinyl)benzonitrile (CAS 111373-03-6) differ in their synthetic accessibility and chiral resolution characteristics . The presence of a chiral center at the piperazine 2-position enables access to enantiomerically pure building blocks, which is not uniformly available across all positional isomers of the piperazinyl benzonitrile series.

chiral piperazine enantioselective synthesis Ugi reaction SAR diversification

Antiviral Activity Differentiation: 3-Substituted Piperazinyl Benzonitriles in Zika Virus Entry Inhibition

A series of 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) derivatives, structurally related to the 3-piperazin-2-ylbenzonitrile scaffold, were evaluated for anti-ZIKV activity. The N-phenylsulfonyl-PMBN derivative (compound 24) displayed antiviral activity against ZIKV replication in cell-based phenotypic assays with efficacy comparable to the hit compound but with improved oral availability [1]. The study established that the benzonitrile-piperazine core structure is essential for ZIKV entry inhibition, with substitution pattern at the aromatic ring determining potency and metabolic stability. This contrasts with piperazinyl benzonitriles lacking the methyl linker or possessing different substitution patterns, which showed reduced or absent anti-ZIKV activity [2].

antiviral Zika virus entry inhibitor PMBN derivatives

Optimal Research and Industrial Application Scenarios for 3-Piperazin-2-ylbenzonitrile


CCR5 Antagonist Lead Discovery for HIV and Inflammatory Diseases

3-Piperazin-2-ylbenzonitrile derivatives have demonstrated CCR5 antagonist activity with IC50 values in the low micromolar range (6.29 µM) and anti-HIV-1 activity (IC50 = 0.44 µM) [1]. This establishes the scaffold as a validated starting point for CCR5 antagonist lead optimization. Procurement of 3-piperazin-2-ylbenzonitrile enables SAR campaigns targeting improved CCR5 potency (benchmark: achieving sub-100 nM IC50 comparable to reference antagonists showing 8.80 nM activity in related scaffolds [2]). Applications include HIV entry inhibitor development, inflammatory bowel disease, rheumatoid arthritis, and COPD where CCR5 antagonism is therapeutically relevant.

Serotonin Transporter (SERT) Modulator Development for CNS Disorders

The 3-substituted piperazinyl benzonitrile scaffold achieves SERT inhibition with IC50 = 4.0 nM, representing a 2.35-fold potency advantage over 2-substituted ortho analogs (IC50 = 9.40 nM) [3]. Researchers developing next-generation antidepressants or anxiolytics can leverage this potency differential to design compounds with improved therapeutic windows. The moderate logP of 1.7 [4] supports blood-brain barrier penetration, while the chiral center at the piperazine 2-position enables stereochemical optimization of target engagement and off-target selectivity profiles.

Muscarinic Acetylcholine Receptor Subtype-Selective Ligand Design

The 3-piperazin-2-ylbenzonitrile scaffold exhibits differential binding across mAChR subtypes, with Ki values ranging from 20 nM (cerebral cortex) to 107 nM (urinary bladder) [5]. This tissue-dependent affinity profile provides a foundation for developing subtype-selective muscarinic ligands. In comparison, alternative piperazinyl benzonitriles show significantly weaker binding (Ki = 661 nM at M3 receptor, 33-fold lower affinity) [6]. Procurement enables SAR studies to optimize selectivity for CNS-penetrant mAChR modulators targeting cognitive disorders (Alzheimer's disease, schizophrenia) while minimizing peripheral cholinergic side effects.

Chiral Piperazine Building Block for Enantioselective Medicinal Chemistry

The chiral center at the 2-position of the piperazine ring in 3-piperazin-2-ylbenzonitrile enables enantioselective synthesis strategies [7]. Using Ugi multicomponent reaction methodology, N-benzyl-2-substituted piperazines can be synthesized with 80-92% yields [8]. This chiral handle differentiates 3-piperazin-2-ylbenzonitrile from 4-position analogs lacking equivalent stereochemical diversity. Applications include asymmetric synthesis of drug candidates, preparation of enantiomerically pure intermediates for GMP manufacturing, and stereochemical SAR studies to identify eutomers versus distomers in lead optimization campaigns.

Quote Request

Request a Quote for 3-Piperazin-2-ylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.